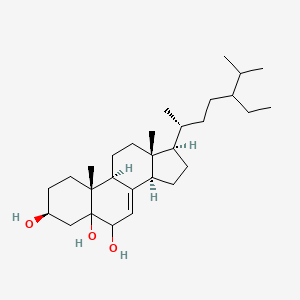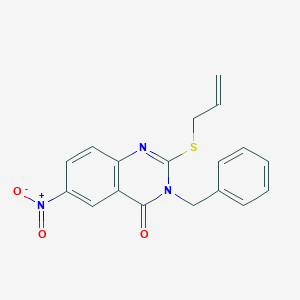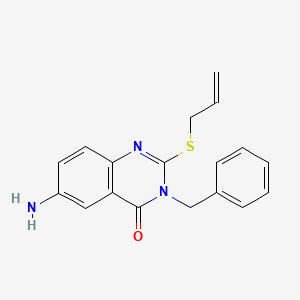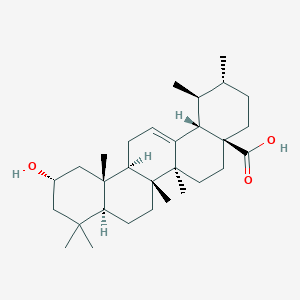
24-Hydroxyursolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Hydroxyursolic acid is a naturally occurring pentacyclic triterpenoid compound derived from ursolic acid. It is found in various plants and is known for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties . This compound has gained significant attention in recent years due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 24-Hydroxyursolic acid can be synthesized from ursolic acid through a series of hydroxylation reactions. One common method involves the use of specific enzymes, such as cytochrome P450 monooxygenases, which catalyze the hydroxylation at the C-24 position . The reaction conditions typically include the presence of oxygen and cofactors like NADPH.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as the leaves of Diospyros kaki (Persimmon) . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 24-Hydroxyursolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 23-hydroxyursolic acid.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of different analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide (SeO2) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction under mild conditions.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of ursolic acid, which exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 24-hydroxyursolic acid involves several molecular targets and pathways:
Apoptosis Induction: It activates caspase-3 and poly(ADP-ribose) polymerase (PARP), leading to programmed cell death in cancer cells.
AMP-Activated Protein Kinase (AMPK) Activation: It activates AMPK, which plays a critical role in cellular energy homeostasis and exhibits anticancer effects by inhibiting cyclooxygenase-2 (COX-2) expression.
p53 Pathway: It phosphorylates p53 at Ser15, enhancing its tumor suppressor functions.
Comparison with Similar Compounds
24-Hydroxyursolic acid is unique compared to other similar compounds due to its specific hydroxylation at the C-24 position. Some similar compounds include:
23-Hydroxyursolic Acid: Another hydroxylated derivative of ursolic acid with similar anticancer properties.
Corosolic Acid: Known for its antidiabetic and anti-inflammatory effects.
Oleanolic Acid: A triterpenoid with similar biological activities but different structural modifications.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,23+,24+,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
NZCULBURCGAPSF-OQCQIIONSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
![2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)

![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)

![(2R,4R,5S,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B10841452.png)


![2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)

